![molecular formula C15H19NO2 B15359575 trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B15359575.png)
trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one is a heterocyclic compound comprising a six-membered benzylhexahydro-2H-pyran ring fused with a pyridine moiety. It is an intriguing compound in both synthetic and biological chemistry due to its unique structural attributes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one typically involves the cyclization of an appropriate benzyl-substituted precursor under controlled conditions. The key reaction steps can include:
Cyclization Reactions: : Using a suitable catalyst and solvent system under specific temperature conditions.
Hydrogenation: : Converting double bonds into single bonds through a hydrogenation process with catalysts like Pd/C.
Industrial Production Methods
Bulk Synthesis: : Carried out in large reactors with precise control over reaction parameters like temperature, pressure, and pH.
Purification Processes: : Employing techniques such as crystallization, distillation, or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : Can be oxidized using common oxidizing agents such as KMnO₄ or Na₂Cr₂O₇ to introduce functional groups.
Reduction: : Reduction processes using reagents like LiAlH₄ to alter functional groups for further synthetic applications.
Substitution: : Undergoes various substitution reactions with reagents such as halogens or nucleophiles.
Common Reagents and Conditions Used in These Reactions
Oxidation: : KMnO₄ in acidic conditions.
Reduction: : LiAlH₄ in anhydrous conditions.
Substitution: : Use of halogenating agents like Cl₂ or nucleophiles like NaOH.
Major Products Formed from These Reactions
Oxidation Products: : Introduction of carbonyl or hydroxyl groups.
Reduction Products: : Conversion to alkanes or alcohols.
Substitution Products: : Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Used as an intermediate in the synthesis of complex organic molecules.
Studied for its unique chemical reactivity and stability.
Biology
Potential role in drug design and development due to its ability to interact with biological targets.
Utilized in biochemical studies to understand enzyme interactions.
Medicine
Investigated for potential therapeutic applications, including anti-inflammatory and antiviral properties.
Examined for its role in modulating biological pathways in various diseases.
Industry
Employed in the manufacture of fine chemicals and pharmaceuticals.
Utilized in the development of specialty materials with unique properties.
Mecanismo De Acción
Molecular Targets and Pathways Involved
Interacts with specific enzymes and receptors in biological systems.
May modulate pathways involved in inflammation, immune response, and cell signaling.
Mechanistic Insights
Forms transient intermediates that bind to active sites of enzymes.
Influences the conformation and activity of molecular targets through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
trans-5-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one
trans-7-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one
Uniqueness of trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one
The specific position of the benzyl group provides unique chemical reactivity and biological activity.
Distinguished by its stability and ease of synthesis compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H19NO2 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
(4aS,8aS)-6-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C15H19NO2/c17-14-7-9-18-15-6-8-16(11-13(14)15)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-,15+/m1/s1 |
Clave InChI |
ZHUQULSCXGTIGH-HIFRSBDPSA-N |
SMILES isomérico |
C1CN(C[C@H]2[C@H]1OCCC2=O)CC3=CC=CC=C3 |
SMILES canónico |
C1CN(CC2C1OCCC2=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


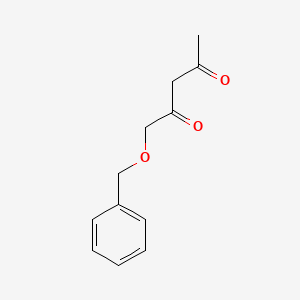
![[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15359524.png)
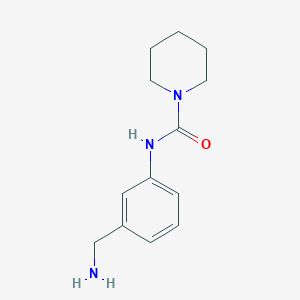

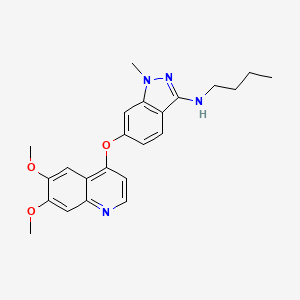
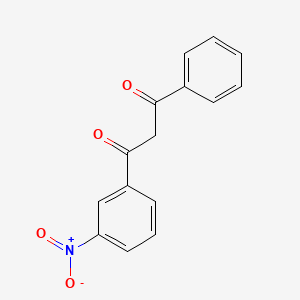
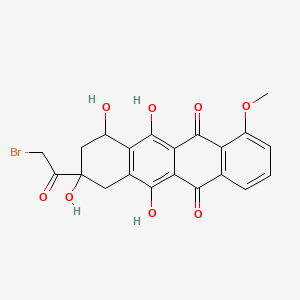
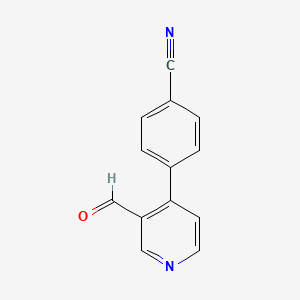
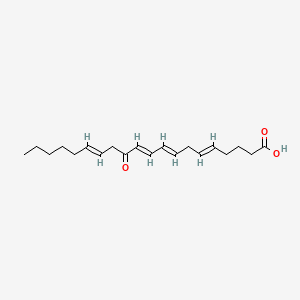
![2-Amino-2-[6-(4-chlorophenyl)-3-pyridyl]acetic acid](/img/structure/B15359554.png)
![6-[(2-Methylpropan-2-yl)oxy]imidazo[2,1-a]phthalazine](/img/structure/B15359556.png)
![5-(3-chlorophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B15359559.png)
![6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B15359570.png)

